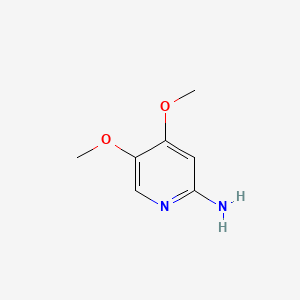

4,5-Dimethoxypyridin-2-amine

Description

Structural Context within Pyridine (B92270) Derivatives

4,5-Dimethoxypyridin-2-amine is an aromatic heterocyclic compound built upon a pyridine ring. Pyridine is structurally analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. This substitution makes the pyridine ring electron-deficient and imparts distinct chemical properties.

The structure of this compound features three key functional groups attached to this core:

An amino group (-NH₂) at the C2 position.

A methoxy (B1213986) group (-OCH₃) at the C4 position.

A second methoxy group (-OCH₃) at the C5 position.

The amino group at the 2-position is a strong electron-donating group, which can influence the reactivity of the pyridine ring. The methoxy groups also act as electron-donating groups through resonance, though they have an electron-withdrawing inductive effect. nih.gov The specific placement of these substituents creates a unique electronic environment on the pyridine ring, affecting its basicity and reactivity in chemical transformations. Aminopyridines, as a class, are known to interact with various enzymes and receptors, a capacity that stems from their distinct structural and electronic properties. rsc.org The presence of multiple functional groups in this compound provides several sites for potential chemical modification, making it a versatile building block in organic synthesis.

Historical Overview of Research on Pyridine Amines

Research into pyridine amines, or aminopyridines, is a significant chapter in the history of heterocyclic chemistry. A pivotal moment in their synthesis was the discovery of the Chichibabin reaction by Aleksei Chichibabin in 1914. thefreedictionary.comgoogle.comntu.edu.sg This reaction provided a direct method for the amination of pyridine and its derivatives, typically at the 2-position (α-position), using sodium amide (NaNH₂) or potassium amide. scientificupdate.comresearchgate.net The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. scientificupdate.com This development was crucial as it made 2-aminopyridine (B139424), a foundational member of this class, readily accessible for the first time. google.comwikipedia.org

Before and after the advent of the Chichibabin reaction, other synthetic routes were explored. Early methods, such as those reported by Camps in 1902 and Riegel and Reinhard in 1926, involved multi-step processes with modest yields for isomers like 4-aminopyridine. google.com For instance, the synthesis of 3-aminopyridine (B143674) was achieved from 3-bromopyridine (B30812) in the presence of ammonium (B1175870) hydroxide (B78521) and a copper catalyst. google.com

Over the decades, synthetic methods have continued to evolve. In the mid-to-late 20th century and into the 21st, research focused on improving efficiency, yield, and substrate scope. The development of palladium-catalyzed carbon-nitrogen bond formation reactions, as reported by chemists like Stephen Buchwald in the 1990s, offered a powerful and versatile alternative for synthesizing aminopyridines from halopyridines. acs.orgscielo.br More recently, research has explored multicomponent reactions and solvent-free conditions to create substituted aminopyridines in an efficient and environmentally conscious manner. scielo.brnih.gov This rich history of synthetic development has ensured that a wide variety of aminopyridine derivatives are available for investigation and application.

Significance in Contemporary Chemical Sciences

Aminopyridines are of substantial importance in modern chemical sciences, particularly in the field of drug discovery and medicinal chemistry. rsc.orgresearchgate.net The 2-aminopyridine moiety is recognized as a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. rsc.org Its simple, low-molecular-weight structure is an ideal starting point for the synthesis of diverse molecules targeting various biological targets. rsc.org

The significance of this class of compounds is underscored by their presence in numerous approved pharmaceutical drugs. For example, 2-aminopyridine is a key intermediate in the production of the anti-inflammatory drug piroxicam, the antibiotic sulfapyridine, and the antihistamine tripelennamine. wikipedia.org Other aminopyridine derivatives, like the urinary tract analgesic phenazopyridine (B135373) and the first-generation antihistamine pyrilamine, are also established medicines. rsc.org

The versatility of the aminopyridine scaffold allows for extensive chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov Substituted aminopyridines are investigated for a vast range of therapeutic applications, including as inhibitors of nitric oxide synthases and as potential treatments for neurological conditions. nih.govinnospk.commedchemexpress.com The ability of the pyridine nitrogen and the exocyclic amino group to form hydrogen bonds and interact with biological macromolecules is central to their function as pharmacophores. rsc.org As such, the synthesis of novel substituted aminopyridines, including complex structures like this compound, remains an active area of research, driven by the continuous search for new and more effective therapeutic agents. rsc.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKKEZUQYZLTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577466 | |

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000843-61-7 | |

| Record name | 4,5-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethoxypyridin 2 Amine and Its Analogues

Established Synthetic Routes

Traditional synthetic routes to 4,5-Dimethoxypyridin-2-amine and its analogues often rely on fundamental organic reactions such as nucleophilic substitution, ring formation, and functional group transformations.

Methoxylation of Pyridine (B92270) Derivatives

The introduction of methoxy (B1213986) groups onto a pyridine ring is a common strategy to build the core structure of this compound. This can be achieved through the nucleophilic substitution of suitable leaving groups, such as halogens, on the pyridine ring with a methoxide (B1231860) source. For instance, the conversion of a di-substituted halopyridine with sodium methoxide can yield the desired dimethoxy pyridine scaffold. Subsequent introduction of the amino group at the 2-position, often through nitration followed by reduction, completes the synthesis.

A relevant example is the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol, which involves a methoxy substitution step. google.com While not directly yielding the 2-amino product, this intermediate could potentially be converted to this compound through subsequent amination reactions.

Ring Formation and Hydrolysis Approaches

The construction of the pyridine ring itself is a fundamental approach to synthesizing substituted pyridines like this compound. Various condensation reactions can be employed to form the pyridine heterocycle from acyclic precursors. For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. By choosing appropriately substituted starting materials, it is possible to construct a pyridine ring with the desired substitution pattern. Subsequent hydrolysis of ester groups and other functional group manipulations can then lead to the target molecule.

Another approach involves the [2+2+2] cycloaddition reaction of alkynes and nitriles catalyzed by transition metals, which has emerged as a straightforward and efficient method to obtain pyridine derivatives. rsc.org Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones also provide a practical route to substituted pyridines. acs.org These cycloaddition strategies offer a high degree of flexibility in introducing various substituents onto the pyridine scaffold.

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of substituted pyridin-2-amines. This approach typically involves the reaction of a pyridine derivative bearing a good leaving group, such as a halogen, at the 2-position with an amine nucleophile. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.

The synthesis of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines provides a pertinent example of this methodology. In this synthesis, substituted 2-chloropyridines are coupled with various anilines in the presence of a base. nih.gov This reaction highlights the utility of nucleophilic substitution in forming the C-N bond at the 2-position of the pyridine ring. The general applicability of SNAr reactions on halopyridines makes it a key strategy for accessing a wide array of 2-aminopyridine (B139424) derivatives. youtube.com

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

| 2,6-dichloro-3-nitropyridine | N-methyl-4-methoxyaniline | t-BuOH, K2CO3, rt, 12-24 h | 6-chloro-N-methyl-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Not specified | nih.gov |

| 2,6-dichloro-3-nitropyridine | N-methyl-4-cyanoaniline | neat, heating | 6-chloro-N-(4-cyanophenyl)-N-methyl-3-nitropyridin-2-amine | 37% | nih.gov |

| 2-chloropyridine derivative | Amine | Heat | Substituted 2-aminopyridine | General | youtube.com |

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of this compound and its analogues. These advanced strategies often employ transition metal catalysts to achieve transformations that are difficult or impossible with classical methods.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, including pyridin-2-amines. nih.gov This reaction allows for the coupling of a wide range of amines with aryl or heteroaryl halides or triflates. The use of specialized phosphine (B1218219) ligands has been crucial in developing highly active and selective palladium catalysts for these transformations.

In the context of synthesizing this compound, a potential route would involve the palladium-catalyzed amination of a 2-halo-4,5-dimethoxypyridine with an ammonia surrogate or ammonia itself. The development of fourth-generation palladium catalysts has significantly improved the scope and efficiency of these reactions, allowing for the use of aryl chlorides and achieving high selectivity for monoarylation. nih.gov

| Catalyst System | Aryl Halide | Amine Source | Key Features | Reference |

| Palladium/Biaryl Phosphine Ligands | Aryl Halides | Various Amines | High activity and broad scope | nih.gov |

| Palladium/Hindered Josiphos Ligand | Aryl Chlorides, Bromides, Iodides | Primary Amines, N-H Imines | High yield, broad scope, low catalyst loading | nih.gov |

| Palladium/NHC Catalyst | Aryl Sulfides | Anilines | Amination of C-S bonds | kyoto-u.ac.jp |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted aromatic compounds. This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic pyridines, by directly converting a C-H bond into a new C-C or C-heteroatom bond.

Rhodium-catalyzed C-H amination is a powerful tool for the direct introduction of an amino group onto a C-H bond. sigmaaldrich.com For the synthesis of this compound, a direct C-H amination of 3,4-dimethoxypyridine (B108619) at the 2-position would be a highly desirable and efficient route. While direct amination of pyridines can be challenging, significant progress has been made in this area. Organic photoredox catalysis has also been employed for the direct C-H amination of arenes with primary amines. nih.gov These methods offer a novel and potentially more sustainable approach to the synthesis of this compound and its analogues.

Sustainable and Efficient Synthesis Protocols

The development of sustainable and efficient synthesis protocols is a cornerstone of modern medicinal chemistry. For derivatives related to this compound, such as pyrimido[4,5-d]pyrimidine (B13093195) systems, green chemistry principles have been successfully applied. One-pot, three-component Hantzsch reactions using microwave irradiation without a catalyst have proven effective for creating fused pyrimidine-barbituric acid rings. researchgate.net This approach offers significant advantages, including reduced reaction times, higher yields, and simpler workups compared to conventional heating methods. researchgate.net

| Starting Material | Key Reagents/Conditions | Product | Overall Yield | Reference |

| Bis-aldehydes, barbituric acid, substituted amines | Microwave irradiation, catalyst-free | Fused pyrimido[4,5-d]pyrimidine systems | High | researchgate.net |

| 2,2-Difluoroacetic anhydride | Five-step, two-pot procedure | 4-(Difluoromethyl)pyridin-2-amine | 24% | unimi.it |

| (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Methoxylamine hydrochloride, acetic acid | 4-(Difluoromethyl)pyridin-2-amine | 72% (one-pot, 3 steps) | unimi.it |

Intramolecular Cyclization Techniques

Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic systems. In the synthesis of imidazo[4,5-b]pyridine building blocks, a key step involves the intramolecular cyclization of intermediates formed from the Michael addition of 1-methyl-1H-imidazol-4-amine to various dicarboxylates. osi.lv This is followed by transformations of the resulting pyridine carboxylate to generate a range of useful building blocks like carboxylic acids, amides, and amines. osi.lv

Reductive cyclization is another effective technique. For instance, 1H-imidazo[4,5-b]pyridines can be synthesized in one step from ketones and 2-nitro-3-aminopyridine using SnCl₂·2H₂O as a reductive catalyst in the presence of formic acid. nih.gov The proposed mechanism involves the formylation of the aniline (B41778) nitrogen, followed by nitro group reduction and subsequent cyclization. nih.gov Similarly, hydrazine-induced cyclization is a key step in a novel route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, which are of interest for their potential antitumor activity. nih.gov

Synthesis of Derivatives and Analogues

The 2-amino group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives and analogues. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in creating N-aryl derivatives. mdpi.com For example, a Pd-catalyzed amide coupling reaction enables a facile, one-vessel synthesis of imidazo[4,5-b]pyridines and -pyrazines by coupling 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization. organic-chemistry.org

Thiazole (B1198619) and Thiadiazole Derivatives

Thiazole derivatives can be synthesized from aminopyridine precursors through several established routes. A common method involves the reaction of an aminopyridine with an α-bromoketone. nih.govfrontiersin.org For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can be reacted with various heterocyclic amines to form new thiazole derivatives. nih.gov Another approach involves the condensation of 2-aminopyridine-3-thiol (B8597) with appropriately substituted aldehydes. dmed.org.ua

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often begins with the conversion of a carboxylic acid to a thiosemicarbazide (B42300), followed by cyclization. mdpi.comnih.gov A one-pot method has been developed for synthesizing 1,3,4-thiadiazol-2-amine derivatives by reacting a thiosemicarbazide and a carboxylic acid in the presence of a polyphosphate ester (PPE), avoiding toxic reagents like POCl₃ or SOCl₂. dntb.gov.ua Acylation of thiosemicarbazides followed by dehydration using reagents like sulfuric acid or methane (B114726) sulfonic acid is also a common and high-yielding procedure. nih.gov

| Derivative Class | General Method | Starting Materials | Key Reagents | Reference |

| Thiazole | Reaction with α-haloketone | Heterocyclic amine, α-bromoketone | Ethanol | nih.gov |

| Thiazole | Condensation | 2-aminopyridine-3-thiol, aldehyde | Zinc oxide nanoparticles | dmed.org.ua |

| 1,3,4-Thiadiazole | One-pot cyclization | Thiosemicarbazide, carboxylic acid | Polyphosphate ester (PPE) | dntb.gov.ua |

| 1,3,4-Thiadiazole | Cyclodehydration | Aromatic carboxylic acids, thiosemicarbazide | Phosphorus oxychloride | mdpi.com |

| 1,3,4-Thiadiazole | Acylation & Dehydration | Thiosemicarbazide | Methane sulphonic acid | nih.gov |

Quinzolinecarboxamide Derivatives

While direct synthesis from this compound is not detailed in the provided search results, the general synthesis of related dicarboxamides offers a template for such transformations. Symmetrical pyridine-2,6-dicarboxamides are typically prepared through a condensation reaction between the corresponding acyl chloride (e.g., pyridine-2,6-dicarbonyl dichloride) and an aromatic amine in the presence of a base like triethylamine (B128534) (Et₃N). mdpi.com This standard method involves cooling the reaction mixture and adding the amine solution dropwise to the acyl chloride solution in a dry solvent like dichloromethane (B109758) (DCM). mdpi.com

Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold, a purine (B94841) bioisostere, is of significant interest in medicinal chemistry. osi.lvnih.gov A primary synthetic route involves the reaction of a 2,3-diaminopyridine (B105623) with carboxylic acids or their functional derivatives. nih.gov For instance, reacting 2,3-diaminopyridine with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by phosphoryl chloride can yield 2-halo-imidazo[4,5-b]pyridines. nih.gov

A palladium-catalyzed method provides a regioselective route by coupling 2-chloro-3-amino-pyridines with primary amides, which then undergo in situ cyclization and dehydration in a single vessel. organic-chemistry.org This approach grants quick access to a variety of substituted products. organic-chemistry.org Furthermore, new N-substituted imidazo[4,5-b]pyridines can be prepared via alkylation reactions using reagents like allyl bromide or propargyl bromide under phase transfer catalysis (PTC) conditions. uctm.edu

Pyrimidine (B1678525) Derivatives

The synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, often starts from aminopyrimidines. osi.lvmdpi.com A two-step procedure involves reacting 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile with a triethylorthoester, followed by reaction of the resulting imidate with a substituted aniline in the presence of catalytic acetic acid. mdpi.com

Another strategy involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization with ammonium (B1175870) acetate (B1210297) (NH₄OAc), which allows for the introduction of alkyl, aryl, and hetaryl substituents. osi.lv Alternatively, reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with reagents like DMF-DMA or HC(OEt)₃ leads to the formation of 3,4-dihydropyrimido[4,5-d]pyrimidines. osi.lv The Buchwald-Hartwig amination protocol is also highly effective for synthesizing N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from 2-chloro or 2-aminopyrimidines using a palladium catalyst and a suitable ligand like xantphos. mdpi.com

| Precursor | Reagents | Product | Yield | Reference |

| 4-Amino-pyrimidine-5-carbonitrile | 1. Triethylorthoester; 2. Substituted aniline, Acetic acid | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Up to 57% | mdpi.com |

| 5-Acetyl-4-aminopyrimidines | 1. Acylation; 2. NH₄OAc | Substituted pyrimido[4,5-d]pyrimidines | N/A | osi.lv |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Arylbromide, Pd(II) catalyst, xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27% - 82% | mdpi.com |

Triazolo[1,5-a]pyrimidines

The synthesis of the wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine ring system, a class of compounds recognized for its structural similarity to purines, is a significant area of heterocyclic chemistry. nih.gov These compounds are generally constructed through one of two primary strategies: building the pyrimidine ring onto a pre-existing triazole or, conversely, forming the triazole ring from a pyrimidine precursor. A common and reliable method involves the cyclocondensation of 3-amino-1,2,4-triazole with various 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov

An alternative and widely utilized pathway to the thermodynamically stable wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is through the Dimroth rearrangement of its kinetically favored wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine isomer. wikipedia.orgnih.govbenthamscience.comnih.gov This rearrangement can be initiated under acidic, basic, or thermal conditions. benthamscience.comnih.gov

While direct synthesis from this compound is not extensively documented, established synthetic routes for analogous heterocyclic systems can be applied. A plausible approach involves the conversion of a 2-aminopyridine analogue into a 2-hydrazinopyridine (B147025) intermediate. This intermediate can then undergo cyclization with a one-carbon electrophile (such as formic acid or an orthoester) to yield the wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-a] fused system, which subsequently rearranges to the desired wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a] product.

The general mechanism for the Dimroth rearrangement involves protonation, followed by hydrolytic opening of the pyrimidine ring to form an intermediate, which then undergoes rotation and recyclization to yield the more stable isomer. wikipedia.orgnih.govbeilstein-journals.org The presence of electron-withdrawing or electron-donating groups on the pyridine or pyrimidine ring can influence the rate and feasibility of this rearrangement. nih.gov

A representative synthesis could begin with the diazotization of an aminopyridine, such as an analogue of this compound, followed by reduction to form the corresponding hydrazine (B178648). This hydrazine derivative is then reacted with an appropriate cyclizing agent.

Table 1: Synthesis of Triazolo[4,3-a]pyrimidine Intermediate

| Step | Starting Material | Reagents | Conditions | Intermediate Product |

| 1 | Substituted 2-Aminopyridine | NaNO₂, HCl; then SnCl₂ | 0 °C to rt | Substituted 2-Hydrazinopyridine |

| 2 | Substituted 2-Hydrazinopyridine | HC(OEt)₃, H⁺ | Reflux | Substituted wikipedia.orgmdpi.comresearchgate.netTriazolo[4,3-a]pyrimidine |

The resulting triazolo[4,3-a]pyrimidine is often not isolated but is subjected to conditions that promote the Dimroth rearrangement to furnish the final product.

Table 2: Dimroth Rearrangement to Triazolo[1,5-a]pyrimidine

| Starting Material | Reagents/Conditions | Product | Yield (%) |

| 6,7-Dimethoxy- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine | Pyridine, reflux | 6,7-Dimethoxy- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | High |

| 6,7-Dimethoxy- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine | aq. NaOH, reflux | 6,7-Dimethoxy- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Moderate-High |

| 6,7-Dimethoxy- wikipedia.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine | Acetic Acid, reflux | 6,7-Dimethoxy- wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine | Moderate |

Note: The yields are illustrative and based on general procedures for Dimroth rearrangements.

This synthetic strategy highlights the versatility of heterocyclic precursors in constructing complex fused-ring systems. The Dimroth rearrangement, in particular, serves as a powerful tool for accessing the stable wikipedia.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine core from more readily accessible isomers.

Reactivity and Reaction Mechanisms of 4,5 Dimethoxypyridin 2 Amine

Nucleophilic Reactivity of the Amino Group

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site of nucleophilic reactivity. It readily participates in reactions with a wide range of electrophiles, leading to the formation of various derivatives. This reactivity is a cornerstone of its use as a building block in the synthesis of more complex molecules.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, attacking electron-deficient centers. Common transformations involving the amino group include acylation and sulfonylation reactions.

Acylation Reactions:

The amino group of 4,5-Dimethoxypyridin-2-amine can be readily acylated by reacting with acid chlorides or acid anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions or with the use of a non-nucleophilic base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield N-(4,5-dimethoxypyridin-2-yl)acetamide.

A general representation of this reaction is as follows:

Reactants: this compound, Acyl Halide (e.g., R-COCl)

Product: N-(4,5-dimethoxypyridin-2-yl)amide

Conditions: Typically in the presence of a base like pyridine or triethylamine (B128534) in an inert solvent.

Sulfonylation Reactions:

Similarly, the amino group can react with sulfonyl chlorides to form sulfonamides. This reaction is a common method for the synthesis of compounds with potential biological activity. For example, reaction with benzenesulfonyl chloride would produce N-(4,5-dimethoxypyridin-2-yl)benzenesulfonamide. Sulfonamides are a well-established class of compounds in medicinal chemistry. quimicaorganica.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(4,5-dimethoxypyridin-2-yl)acetamide | Acylation |

| This compound | Benzenesulfonyl chloride | N-(4,5-dimethoxypyridin-2-yl)benzenesulfonamide | Sulfonylation |

| This compound | Methyl iodide | 4,5-Dimethoxy-N-methylpyridin-2-amine | Alkylation |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.comlibretexts.org However, the presence of the activating amino and methoxy (B1213986) groups in this compound significantly influences the regioselectivity and feasibility of such reactions.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The methoxy groups are also activating and ortho, para-directing. In this specific molecule, the positions available for substitution are C3 and C6.

Considering the directing effects of the substituents:

The 2-amino group strongly activates the 3-position.

The 4-methoxy group activates the 3- and 5-positions (with the 5-position already substituted).

The 5-methoxy group activates the 4- (already substituted) and 6-positions.

Therefore, electrophilic attack is most likely to occur at the 3-position due to the strong activating and directing effect of the adjacent amino group. The 6-position is also activated, but to a lesser extent.

Halogenation: Bromination of this compound would be expected to yield 3-bromo-4,5-dimethoxypyridin-2-amine as the major product. The reaction would likely proceed under milder conditions than those required for unsubstituted pyridine due to the activating nature of the substituents.

Nitration: Nitration of aminopyridines can be complex. While the amino group activates the ring, the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acid) would protonate the basic ring nitrogen, deactivating the ring towards electrophilic attack. rsc.org A patent describing the nitration of 2-aminopyridine (B139424) reports the formation of 2-amino-5-nitropyridine, suggesting that under specific conditions, nitration is possible. google.com For this compound, nitration, if successful, would be predicted to occur at the 3-position.

| Reaction | Predicted Major Product | Key Influencing Factors |

| Bromination | 3-Bromo-4,5-dimethoxypyridin-2-amine | Strong ortho-directing effect of the amino group. |

| Nitration | 3-Nitro-4,5-dimethoxypyridin-2-amine | Directing effects of amino and methoxy groups, potential for ring deactivation via protonation. |

| Friedel-Crafts Acylation | Likely Unfavorable | Acylation of the amino group is a competing and often faster reaction. The pyridine nitrogen can also be acylated. youtube.com |

Functional Group Transformations and Derivatizations

Beyond reactions at the amino group and the aromatic ring, other functional group transformations can be envisaged for this compound.

Cleavage of Methoxy Groups: The methoxy groups are ethers and can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding dihydroxypyridine derivative. This reaction would likely require harsh conditions.

Oxidation of the Amino Group: The amino group can potentially be oxidized to a nitroso or nitro group, although this would require specific oxidizing agents and careful control of reaction conditions to avoid side reactions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are influenced by both electronic and steric factors.

Kinetics of Acylation: The rate of acylation of the amino group is expected to be rapid due to the high nucleophilicity of the exocyclic nitrogen. Studies on the acylation of aminopyridines have shown that the reaction rates are influenced by the solvent and the nature of the acylating agent. nih.gov The presence of the electron-donating methoxy groups in this compound would likely increase the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine, thus accelerating the rate of acylation.

Thermodynamics of Electrophilic Aromatic Substitution: The thermodynamic stability of the intermediates formed during electrophilic aromatic substitution plays a crucial role in determining the product distribution. For pyridine derivatives, electrophilic attack at the 3-position is generally favored as it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex. quora.comlibretexts.org In the case of this compound, the electron-donating substituents would further stabilize the cationic intermediate formed upon attack at the 3-position, making this pathway both kinetically and thermodynamically favorable. Computational studies on the nitration of pyridine derivatives have confirmed that the formation of a tetrahedral cation intermediate is a key step in the reaction mechanism. rsc.org

Spectroscopic and Computational Characterization of 4,5 Dimethoxypyridin 2 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the molecular structure of newly synthesized compounds. Each technique provides unique insights into different aspects of the molecule's constitution, from the connectivity of atoms to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyridine (B92270) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the case of 4,5-Dimethoxypyridin-2-amine, the 1H and 13C NMR spectra would provide definitive evidence for its structure.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and amine groups. The chemical shifts of the pyridine ring protons are influenced by the electron-donating effects of the amino and methoxy groups. Typically, protons on a pyridine ring appear in the range of δ 7.0-8.5 ppm. aip.org However, the substituents in this compound would cause upfield shifts. The two methoxy groups would likely appear as sharp singlets around δ 3.8-4.0 ppm. The amine protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two remaining protons on the pyridine ring would appear as singlets, with their specific shifts determined by the combined electronic effects of the three substituents. Studies on substituted aminopyridines have shown that the chemical shifts of the ring protons are a result of the electronic origin of the substituent effects. tandfonline.com

13C NMR: The 13C NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring directly attached to the nitrogen and the amino group would have characteristic chemical shifts. The carbons bearing the methoxy groups are expected to be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The methoxy carbons themselves would appear at approximately δ 55-60 ppm.

| Proton (1H) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (C3) | 6.5 - 7.0 | Singlet |

| Pyridine-H (C6) | 7.5 - 8.0 | Singlet |

| -OCH3 (C4) | 3.8 - 4.0 | Singlet |

| -OCH3 (C5) | 3.8 - 4.0 | Singlet |

| -NH2 | Variable | Broad Singlet |

| Carbon (13C) | Expected Chemical Shift (δ, ppm) |

| C2 (-NH2) | 155 - 160 |

| C3 | 100 - 110 |

| C4 (-OCH3) | 145 - 150 |

| C5 (-OCH3) | 140 - 145 |

| C6 | 135 - 140 |

| -OCH3 | 55 - 60 |

Note: The expected chemical shifts are estimations based on general principles and data for structurally similar compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C7H10N2O2), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern in the mass spectrum would be characteristic of the substituted pyridine structure. Common fragmentation pathways for aminopyridines involve the loss of small neutral molecules such as HCN or radicals like H•. nist.gov For this compound, initial fragmentation could involve the loss of a methyl radical (•CH3) from one of the methoxy groups, or the loss of formaldehyde (B43269) (CH2O). Subsequent fragmentation could involve the cleavage of the pyridine ring. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

| Ion | m/z (expected) | Possible Identity |

| [M]+• | 154 | Molecular Ion |

| [M - CH3]+ | 139 | Loss of a methyl radical |

| [M - NH2]+ | 138 | Loss of an amino radical |

| [M - CH2O]+• | 124 | Loss of formaldehyde |

| [M - OCH3]+ | 123 | Loss of a methoxy radical |

Note: The expected m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, methoxy, and pyridine ring functionalities.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm-1. The C-H stretching vibrations of the aromatic ring and the methoxy groups would be observed around 2850-3100 cm-1. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm-1 region. pw.edu.pl The C-O stretching vibrations of the methoxy groups would give rise to strong absorptions in the 1000-1300 cm-1 range. The presence and position of these bands provide strong evidence for the key functional groups in the molecule. spiedigitallibrary.org

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic, -OCH3) | 2850 - 2950 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |

| C-O Stretch (alkyl ether) | 1000 - 1075 | Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring itself has characteristic absorptions, which are modified by the presence of substituents. acs.org The amino and methoxy groups are both auxochromes, meaning they can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect).

For instance, studies on poly(2,5-dimethoxyaniline) show strong UV-Vis absorption that is dependent on the electronic state of the polymer. researchgate.net Similarly, the electronic spectrum of this compound would be a composite of the transitions originating from the pyridine core and modulated by the electronic contributions of the amino and dimethoxy substituents. Calculated UV-Vis spectra for similar molecules like 2,6-dimethoxyphenol (B48157) and 4-(N,N-dimethylamino)pyridine show distinct absorption bands that are influenced by intermolecular interactions. researchgate.net

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 350 |

Note: The expected wavelength ranges are estimations based on the electronic properties of the chromophore and auxochromes.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful avenue for investigating the electronic structure and properties of molecules, complementing experimental data and offering deeper insights that are not always directly accessible through measurement.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to model the geometry, electronic structure, and spectroscopic properties of this compound. These calculations can predict molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net

Theoretical calculations can also be used to simulate spectroscopic data. For example, calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental spectra to confirm structural assignments. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing theoretical support for the observed electronic transitions. The accuracy of these predictions depends on the chosen level of theory and basis set. For substituted pyridines, computational studies have been instrumental in rationalizing the effects of substituents on their spectroscopic properties.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides bond lengths and angles. |

| HOMO-LUMO Energy Gap | Relates to electronic excitability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| Calculated NMR Chemical Shifts | Aids in the assignment of experimental NMR spectra. |

| Calculated IR Frequencies | Helps in the assignment of vibrational modes in experimental IR spectra. |

| Calculated UV-Vis Transitions | Correlates with experimental electronic absorption spectra. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

In the absence of specific data, a hypothetical docking study of this compound would likely investigate the role of the methoxy groups and the amine substituent in the binding affinity and selectivity towards a particular protein target. The oxygen atoms of the methoxy groups could act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape illustrates the relative stabilities of these different conformations.

A detailed conformational analysis and the corresponding energy landscape for this compound have not been specifically reported in publicly accessible research. Such an analysis would be crucial to understand the molecule's flexibility and the preferred three-dimensional structures it adopts.

For this compound, the key rotational bonds determining its conformational possibilities would be those connecting the methoxy groups to the pyridine ring. The rotation around these C-O bonds would define the orientation of the methyl groups relative to the plane of the pyridine ring. The energy landscape would reveal the most stable conformers, which are typically those that minimize steric hindrance and optimize electronic interactions. Computational methods, such as Density Functional Theory (DFT), are commonly employed for such analyses.

Prediction of Reactivity and Reaction Pathways

The prediction of a molecule's reactivity and its likely reaction pathways is fundamental to understanding its chemical behavior and potential applications in synthesis. This can be assessed through computational chemistry, which can model the electron distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Specific computational studies predicting the reactivity and reaction pathways of this compound are not found in the available literature. However, general principles of organic chemistry allow for some predictions. The pyridine ring is an electron-deficient aromatic system, but the presence of the electron-donating amine and methoxy groups will influence its reactivity.

The amine group at the 2-position and the methoxy groups at the 4- and 5-positions are expected to increase the electron density of the pyridine ring, making it more susceptible to electrophilic substitution than pyridine itself. The nitrogen atom of the amine group is also a nucleophilic center and can participate in various reactions. Computational models could provide quantitative predictions of these effects, such as mapping the molecular electrostatic potential to visualize electron-rich and electron-poor regions of the molecule.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of a diverse range of therapeutic agents. The pyridine (B92270) ring, a key component of 4,5-Dimethoxypyridin-2-amine, is widely recognized as such a scaffold. Its presence in natural products and synthetic drugs underscores its importance in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen, coupled with the diverse substitution patterns it can accommodate, make it a highly attractive starting point for drug design.

The 2-aminopyridine (B139424) moiety, in particular, is a simple yet highly functionalized structure that has been instrumental in the synthesis of a multitude of biologically active molecules. Its low molecular weight and straightforward design facilitate the synthesis of compounds with minimal side reactions and allow for easier identification of metabolites in drug discovery programs. While direct evidence for this compound as a widely established privileged scaffold is still emerging, the extensive research on related aminopyridine and methoxypyridine structures strongly suggests its potential in this regard. The strategic placement of the methoxy (B1213986) and amine groups on the pyridine ring offers multiple points for chemical modification, enabling the creation of diverse chemical libraries for screening against various biological targets.

Design and Synthesis of Biologically Active Analogues

The chemical versatility of this compound makes it an ideal starting material for the synthesis of a wide range of biologically active analogues. The amine and methoxy groups can be readily modified, and the pyridine ring itself can undergo various chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, with kinase inhibitors being a particularly successful class of targeted therapies. The pyridine scaffold is a common feature in many kinase inhibitors, and derivatives of substituted pyridin-2-amines have shown significant promise in this area.

Research into N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives has identified these compounds as a novel class of tubulin polymerization inhibitors. nih.govnih.gov Tubulin is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. Certain derivatives in this class have demonstrated potent cytotoxic activity against various human tumor cell lines, with GI50 values in the submicromolar range. nih.govnih.gov These compounds were found to inhibit tubulin assembly and competitively inhibit the binding of colchicine (B1669291) to tubulin, suggesting a mechanism of action similar to that of other successful tubulin inhibitors. nih.govnih.gov

Furthermore, sulfonamide methoxypyridine derivatives have been designed and synthesized as novel PI3K/mTOR dual inhibitors. mdpi.com The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. One of the key building blocks for these inhibitors is 5-bromo-2-methoxypyridin-3-amine, a closely related analogue of this compound. mdpi.com This highlights the potential of the methoxy-substituted aminopyridine scaffold in the development of targeted cancer therapies.

A series of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have also been synthesized and evaluated for their in vitro anticancer activity against HeLa, HepG2, and PANC-1 human cancer cell lines. researchgate.net Among the synthesized compounds, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide exhibited high cytotoxicity against HeLa and PANC-1 cell lines. researchgate.net

| Compound Class | Target/Mechanism | Cancer Cell Lines | Activity |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives | Tubulin polymerization inhibition | A549, KB, KBVIN, DU145 | Submicromolar GI50 values nih.govnih.gov |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR dual inhibition | HCT-116, MCF-7 | Potent inhibitory activity mdpi.com |

| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Cytotoxicity | HeLa, HepG2, PANC-1 | High cytotoxicity for some derivatives researchgate.net |

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial and antifungal agents. Pyridine derivatives have long been investigated for their antimicrobial properties.

A study on new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives demonstrated that some of these compounds exhibit significant biological activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net While not directly involving this compound, this research showcases the potential of modifying the 2-aminopyridine scaffold to generate effective antimicrobial agents.

Furthermore, research on imidazo[4,5-b]pyridine derivatives has shown their potential as antimicrobial agents. For example, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one has been identified as a powerful antibacterial agent against Bacillus and Staphylococcus aureus, and also exhibits antimycotic activity against Aspergillus flavus. mdpi.com The synthesis of such fused heterocyclic systems often starts from substituted 2,3-diaminopyridines, which can potentially be derived from this compound.

A series of novel 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity. researchgate.net Some of these compounds demonstrated potent to moderate activity against bacteria and fungi, with minimum inhibitory concentrations in the range of 8-26 μg/ml against bacteria and 8-24 μg/ml against fungi. researchgate.net

| Compound Class | Target Organisms | Activity |

| Schiff bases of 2-amino-4-chloropyridine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant biological activity researchgate.net |

| Imidazo[4,5-b]pyridine derivatives | Bacillus, Staphylococcus aureus, Aspergillus flavus | Powerful antibacterial and antimycotic activity mdpi.com |

| 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles | Bacteria and Fungi | MIC values in the range of 8-26 μg/ml and 8-24 μg/ml, respectively researchgate.net |

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of novel anti-inflammatory agents remains an important area of research. Pyridine-containing compounds have been explored for their anti-inflammatory potential.

A notable example is the substituted oxazolopyridine, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine, which has been identified as a potent topical anti-inflammatory and analgesic agent. nih.gov This compound acts as a cyclooxygenase (COX) inhibitor, a well-established mechanism for anti-inflammatory drugs. nih.gov The synthesis of such oxazolo[4,5-b]pyridines involves the cyclization of a 2-amino-3-hydroxypyridine (B21099) derivative, a structure that could potentially be accessed from this compound.

Furthermore, novel thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory action in vivo. pensoft.net Some of these compounds were found to be more potent than the standard drug ibuprofen (B1674241) in the carrageenan-induced rat paw edema model. pensoft.net This research highlights the potential of fused pyridine heterocyclic systems in the development of new anti-inflammatory drugs.

| Compound | Mechanism of Action | In Vivo Model | Potency |

| 2-[3-(1,1-Dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine | Cyclooxygenase (COX) inhibition | Phorbol myristate acetate-induced ear edema | ED50 of 253 μg nih.gov |

| Thiazolo[4,5-b]pyridin-2-one derivatives | Not specified | Carrageenan-induced rat paw edema | More potent than ibuprofen for some derivatives pensoft.net |

The ongoing threat of viral pandemics underscores the critical need for new antiviral therapies. Pyrimidine (B1678525) and pyridine derivatives have been a source of inspiration for the development of antiviral drugs.

Research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to purines, has identified compounds with notable antiviral activity against human coronavirus 229E (HCoV-229E). mdpi.com While the synthesis of these specific compounds did not start from this compound, the pyrimidine core is a key feature, and the broader class of pyridine and pyrimidine derivatives are actively being explored for antiviral properties. mdpi.com

Additionally, the synthesis of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides has led to the identification of compounds with antiviral activity against Sendai virus, a representative RNA virus. nih.gov This work demonstrates the utility of creating diverse libraries of pyrimidine derivatives for antiviral screening. Acyclic analogues of tubercidin, specifically 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, have also been prepared and evaluated for their antiviral activity, with some showing activity against human cytomegalovirus (HCMV). nih.gov

| Compound Class | Target Virus | Activity |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy for some derivatives mdpi.com |

| 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides | Sendai virus | Identified as antiviral compounds nih.gov |

| 4,5-Disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines | Human cytomegalovirus (HCMV) | Active at non-cytotoxic concentrations nih.gov |

Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. The 2,4-diaminopyrimidine (B92962) scaffold is a well-known pharmacophore in antimalarial drug discovery.

While direct synthesis from this compound is not explicitly reported in the provided context, the development of 2,4-diamino-thienopyrimidines as orally active antimalarial agents highlights the importance of the broader 2,4-diaminopyrimidine-like structures. nih.govresearchgate.net These compounds have shown potent antiplasmodial activity and in vivo efficacy in mouse models of malaria. nih.govresearchgate.net The exploration of novel heterocyclic systems containing the 2-aminopyridine or a related bioisosteric scaffold remains a promising strategy in the search for new treatments for malaria. mdpi.com

| Compound Class | Target | In Vivo Model | Activity |

| 2,4-Diamino-thienopyrimidines | Plasmodium falciparum | Plasmodium berghei mouse model | Potent antiplasmodial activity and in vivo efficacy nih.govresearchgate.net |

Antiparasitic Properties

While specific studies on the antiparasitic activity of this compound are not prominent, the broader class of pyridine and benzimidazole (B57391) derivatives has shown promise in this area. For instance, research into pyrimido[1,2-a]benzimidazole (B3050247) compounds, which feature a related heterocyclic core, has identified potent antiparasitic agents. One study highlighted a new pyrimidobenzimidazole derivative with a 3-fluorophenyl substituent as a highly effective compound against Leishmania major parasites, demonstrating activity in the nanomolar range against both promastigotes and amastigotes. Another compound from the same series showed considerable selective activity against Toxoplasma gondii. These findings suggest that the pyridine moiety, as part of a larger fused heterocyclic system, can be a critical component for antiparasitic drug design. The electronic and structural contributions of the methoxy groups on the pyridine ring of a compound like this compound could potentially modulate such activity, warranting further investigation into its derivatives for antiparasitic applications.

Receptor Ligands and Enzyme Inhibitors

Derivatives of dimethoxyphenyl-amines have been notably investigated as ligands for serotonin (B10506) (5-HT) receptors. Specifically, analogs of 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) have been studied for their affinity and activity at 5-HT2A and 5-HT2B receptors. The substitution pattern on the phenyl ring is crucial for receptor interaction, and while these are phenylisopropylamines rather than pyridinamines, the shared dimethoxyphenyl feature is significant. The 2,5-dimethoxy substitution pattern is a key pharmacophoric element in many potent 5-HT receptor agonists. It is plausible that the 4,5-dimethoxy-substituted pyridine ring in this compound could also confer affinity for serotonin receptors, making its derivatives interesting candidates for neurological and psychiatric drug discovery.

In the realm of enzyme inhibition, various pyridine derivatives have been explored as inhibitors of different enzyme classes. While direct inhibitory data for this compound is scarce, the general utility of the pyridine scaffold in enzyme inhibitor design is well-established. For example, pyridine-containing compounds have been investigated as inhibitors of kinases and cholinesterases, among others. The design of enzyme inhibitors often relies on the specific interactions between the small molecule and the enzyme's active site, and the aminopyridine core can serve as a versatile scaffold for presenting functional groups that engage in these interactions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on analogous compounds provide a framework for predicting the potential of this compound derivatives. For 2,5-dimethoxyphenylpiperidines, SAR studies have revealed that modifications to the phenethylamine (B48288) scaffold can significantly impact selectivity and potency at serotonin 5-HT2A receptors. The introduction of bulky substituents at various positions can modulate receptor binding and functional activity.

In a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, SAR studies indicated that both steric and electronic properties of substituents at the C-5 position of the pyrimidine ring affect the potency and selectivity of kinase inhibition. The introduction of a methyl group at this position was found to be optimal for achieving selectivity for CDK9. These findings underscore the importance of systematic structural modifications in optimizing the biological activity of heterocyclic compounds. For derivatives of this compound, SAR studies would likely focus on modifications at the 2-amino group and potentially on the pyridine ring itself to explore and optimize interactions with specific biological targets.

Table 1: SAR Insights from Structurally Related Compounds

| Compound Class | Key SAR Findings | Potential Implication for this compound Derivatives |

| 2,5-Dimethoxyphenylpiperidines | Modifications on the phenethylamine scaffold influence 5-HT2A receptor selectivity and potency. | Modifications of the aminopyridine core could modulate activity at serotonin receptors. |

| 2,4,5-Trisubstituted Pyrimidines | Steric and electronic properties of C-5 substituents affect kinase inhibition potency and selectivity. | Substitutions on the pyridine ring could be critical for tuning enzyme inhibitory activity. |

Pharmacological Profiling and Preclinical Evaluation (Excluding Dosage/Administration)

The pharmacological profiling of new chemical entities is a critical step in drug development. For derivatives of this compound, this would involve a comprehensive assessment of their effects on various biological systems. Based on the activities of related compounds, initial profiling would likely focus on their potential as central nervous system agents, given the prevalence of dimethoxyphenyl moieties in serotonin receptor ligands. Preclinical evaluation would involve in vitro assays to determine target affinity and functional activity, followed by in vivo studies in animal models to assess efficacy and pharmacokinetic properties. For instance, in the development of novel amide derivatives of a pyridine-containing compound, cytotoxicity was evaluated against various cancer cell lines using the MTT assay.

Future Perspectives in Drug Development

The therapeutic potential of this compound derivatives remains an open area for exploration. The structural alerts from related compounds suggest that this scaffold could be a valuable starting point for the design of novel agents targeting serotonin receptors or various enzymes. Future drug development efforts could focus on synthesizing a library of derivatives with diverse substitutions on the amino group and the pyridine ring. High-throughput screening of these compounds against a panel of biological targets could uncover novel activities. Furthermore, computational modeling and structure-based drug design could be employed to guide the synthesis of derivatives with enhanced potency and selectivity for specific targets. The versatility of the aminopyridine scaffold, combined with the electronic influence of the dimethoxy substituents, positions this compound as a promising, yet underexplored, platform for the discovery of new medicines.

Applications in Materials Science

Role in the Design of Functional Materials

The pyridine (B92270) core is a fundamental component in the design of a wide range of functional materials. nih.gov Pyridine derivatives are integral to the development of photosensitizers, fluorescent chemosensors, and materials for electronics. acs.org The inherent electronic properties of the pyridine unit make it a valuable building block. nih.gov

The aminopyridine structure, in particular, is a versatile precursor for a variety of heterocyclic compounds with applications in medicinal chemistry and materials science. scielo.br For instance, 2-aminopyridine (B139424) can react with various compounds like ketones, aldehydes, and acids to form fused heterocyclic systems. sioc-journal.cn These resulting azaheterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, have applications in the synthesis of fluorescent probes. sioc-journal.cn

Furthermore, the methoxy (B1213986) substituents on the pyridine ring can influence the properties of the resulting materials. Methoxy-substituted pyridines have been studied for their role in liquid crystalline and photophysical properties. researchgate.net The position of methoxy groups can impact the reaction enthalpies in processes like reversible hydrogen storage, demonstrating their role in tuning the thermodynamic properties of materials. researchgate.net

Development of Polymers and Catalysts

The aminopyridine scaffold is widely utilized in the development of base metal catalysts. nsf.gov Iron complexes incorporating aminopyridine ligands have been synthesized and studied for their catalytic activity in atom transfer radical polymerization (ATRP) of monomers like styrene. nsf.govbris.ac.uk In some cases, aminopyridine complexes are found to be more efficient ATRP catalysts than their iminopyridine counterparts. bris.ac.uk The electronic features of the ligands are crucial for optimizing catalyst activity. nsf.gov

Beyond ATRP, aminopyridine-based ligands are used in iron catalysts for other reactions, such as the epoxidation of olefins. researchgate.net Metal-based aminopyridinato complexes are of great interest for industrial applications seeking catalysts with high activity, selectivity, and lower costs. ekb.eg

In polymer science, pyridine-containing polymers can exhibit enhanced mechanical strength, thermal stability, and electrical conductivity. yufengchemicals.com These polymers have potential applications in electronic devices, separation membranes, and coatings. yufengchemicals.com The synthesis of various pyridine-based polymers, such as polypyridines, has been reported, with studies focusing on their photophysical properties. st-andrews.ac.ukresearchgate.net While direct polymerization of 4,5-Dimethoxypyridin-2-amine is not widely documented, its structural features suggest its potential as a monomer or a precursor for monomers in the synthesis of functional polymers.

Advanced Materials with Unique Electronic and Optical Properties

Pyridine derivatives are a significant class of compounds in the field of electronics and photonics. acs.org The electronic and optical properties of materials containing pyridine can be finely tuned through chemical modification. researchgate.netresearchgate.net For example, the introduction of different functional groups to a pyridine core can alter the electronic and optical behavior of the resulting molecules.

The presence of electron-donating groups, such as methoxy groups, on a pyridine ring can influence the electronic properties. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic structure of various pyridine derivatives. iiste.org These studies help in predicting properties like energy gaps, which are crucial for electronic applications.

Functionalized pyridine derivatives have been designed and synthesized to explore their optical and electrochemical properties for potential use in devices like organic light-emitting diodes (OLEDs). researchgate.netacs.org For instance, new cyanopyridine derivatives with alkoxy substituents have been synthesized and characterized for their photoluminescence and solubility in organic solvents. researchgate.net Similarly, bent-shaped luminescent mesogens containing a substituted pyridine core have been shown to exhibit liquid crystalline phases, making them interesting for display technologies. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is paramount to facilitating the broader investigation of 4,5-Dimethoxypyridin-2-amine and its analogs. While traditional methods for creating aminopyridines are well-established, future research will likely focus on more sustainable and high-throughput methodologies. Modern synthetic strategies such as microwave-assisted organic synthesis (MAOS) and palladium-catalyzed cross-coupling reactions are being explored to improve reaction times, yields, and environmental footprint medchemexpress.com.

Researchers are also investigating one-pot, multi-component reactions to construct complex molecular architectures from simple precursors in a single step, thereby increasing efficiency. The use of amides as an amine source in transition-metal-free C-N bond-forming reactions presents another promising avenue for the synthesis of aminopyridines under milder conditions researchgate.net. Furthermore, the reaction of pyridine (B92270) N-oxides with activated isocyanides offers a practical method for creating substituted 2-aminopyridines that may be difficult to produce via other methods nih.gov. These advanced synthetic approaches will be crucial for generating diverse libraries of this compound derivatives for screening and development.

| Synthetic Method | Potential Advantage | Relevant Precursor |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Substituted Pyridines, Amines |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance | Halogenated Pyridines, Amines |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste | Aldehydes, Amines, etc. |

| Amide Surrogates | Milder reaction conditions | Chloropyridines, Amides |

| Pyridine N-oxide Chemistry | Access to unique substitution patterns | Pyridine N-oxides, Isocyanides |

Advanced Computational Modeling for Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide the design of new therapeutic agents. For derivatives of this compound, these in silico methods are crucial for accelerating the drug design pipeline.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. SBDD relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity agropages.com. Techniques like molecular docking can be used to screen virtual libraries of this compound analogs against specific protein targets.

In the absence of a known target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are employed epa.govchempanda.com. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of potency for newly designed molecules epa.gov. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used as a template to design novel compounds epa.govchemicalbook.com.

| Computational Technique | Application in Drug Design | Key Benefit |

| Molecular Docking | Predicts binding orientation of a ligand to a protein target. | Virtual screening of large compound libraries. |

| QSAR | Correlates chemical structure with biological activity. | Predicts the activity of novel compounds. |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Guides the design of new molecules with improved potency. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Provides insights into the stability of ligand-protein complexes. |

Integration with AI and Machine Learning in Chemical Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize how chemical synthesis is planned and executed. These technologies can analyze vast datasets of chemical reactions to predict novel and efficient synthetic pathways, a process known as computer-aided synthesis planning (CASP) nih.govwikipedia.org.

For a target molecule like a derivative of this compound, AI algorithms can perform retrosynthetic analysis to propose a step-by-step reaction sequence starting from commercially available materials wikipedia.org. Deep learning models, trained on extensive reaction databases, can enhance the accuracy of these predictions, leading to more effective and practical synthetic routes nih.govresearchgate.net. AI platforms like ChemCrow are being developed to autonomously plan and execute chemical syntheses by integrating large language models with specialized chemistry software tools researchgate.net. This integration has the potential to significantly reduce the time and resources required for the discovery and synthesis of new chemical entities.

Development of Targeted Therapeutic Agents

The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel targeted therapies. The presence of the amino group allows for the formation of key hydrogen bonds with biological targets, while the dimethoxy substituents can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Research into related aminopyrimidine cores has led to the discovery of potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy researchgate.net. Similarly, N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been identified as inhibitors of tubulin polymerization, another important anti-cancer strategy rsc.org. The this compound framework could be exploited to develop new inhibitors against these and other clinically relevant targets, such as kinases, proteases, and metabolic enzymes. The development of such targeted agents is a cornerstone of modern precision medicine, aiming to maximize efficacy while minimizing side effects nih.gov.

Investigation of Broader Industrial Applications

Beyond its pharmaceutical potential, the chemical structure of this compound suggests utility in a range of other industrial sectors. The pyridine ring is a fundamental component in many agrochemicals, including herbicides, insecticides, and fungicides researchgate.netresearchgate.netchempanda.com. Pyridine-based compounds are used in the production of widely used herbicides like paraquat (B189505) and diquat (B7796111) chempanda.com. The specific functional groups on this compound could be leveraged to develop new agrochemicals with novel modes of action or improved environmental profiles. For instance, the amine functional group is a key feature in some formulations of the herbicide 2,4-D epa.govorst.edufbn.com.

In the field of materials science, methoxypyridine derivatives are being investigated for their unique photo-physical and liquid crystalline properties researchgate.netrsc.org. These properties are relevant to the development of advanced materials for electronics, such as organic light-emitting diodes (OLEDs), solar cells, and other photovoltaic devices researchgate.net. The specific arrangement of methoxy (B1213986) and amine groups on the pyridine core of this compound could lead to novel materials with tailored electronic and optical characteristics. Aminopyridines are also used as precursors for dyes and other specialty chemicals noaa.gov.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethoxypyridin-2-amine, and how can regioselectivity be controlled during methoxy group introduction?

- Methodology : Nucleophilic substitution on fluorinated pyridine precursors (e.g., pentafluoropyridine) is a common approach for introducing methoxy groups. Regioselectivity can be optimized by adjusting reaction temperature, solvent polarity, and catalyst systems. For example, using sodium methoxide in polar aprotic solvents (e.g., DMF) at 60–80°C may favor substitution at the 4- and 5-positions of pyridine derivatives .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using and NMR, focusing on coupling patterns and chemical shifts of aromatic protons adjacent to methoxy groups .

Q. How should researchers handle and store this compound to minimize degradation?

- Safety Protocols : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to moisture or oxygen, as methoxy-substituted amines are prone to hydrolysis and oxidation .

- Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and analyze purity via LC-MS to identify degradation products .

Q. What analytical techniques are most effective for characterizing this compound?

- Characterization Workflow :

- Purity : HPLC with UV detection (λ = 254–280 nm) .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (if fluorinated intermediates are used) .

- Crystallinity : X-ray diffraction for solid-state structure elucidation (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Troubleshooting Framework :

- Reagent Quality : Verify the purity of starting materials (e.g., fluoropyridines) using GC-MS or NMR. Impurities in precursors often lead to side reactions .

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction time .

- Reproducibility : Cross-validate results using alternative solvents (e.g., switching from DMF to acetonitrile) or catalytic systems (e.g., phase-transfer catalysts) .

Q. What strategies enhance the stability of this compound under catalytic conditions in drug discovery applications?

- Stabilization Methods :

- Chelation : Introduce chelating agents (e.g., EDTA) to sequester metal impurities that accelerate degradation .

- Protective Groups : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) during high-temperature reactions, followed by deprotection under mild acidic conditions .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Mechanistic Probes :